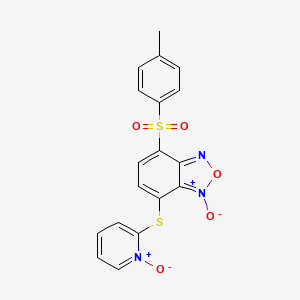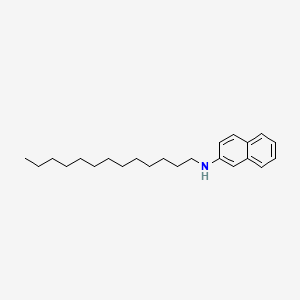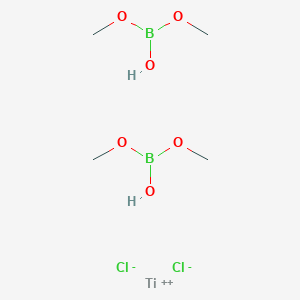
Titanium, dichlorobis(dimethyl orthoborato-kappaO'')-, (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- is a chemical compound with the molecular formula C4H12B2Cl2O4Ti. This compound is known for its unique coordination chemistry, where titanium is bonded to two dimethyl orthoborate ligands through oxygen atoms. It is often used in various chemical reactions and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- typically involves the reaction of titanium tetrachloride (TiCl4) with dimethyl orthoborate (B(OCH3)3) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions with moisture or oxygen. The reaction can be represented as follows:
TiCl4+2B(OCH3)3→Ti(OCH3)2Cl2+2BCl3
Industrial Production Methods
In industrial settings, the production of Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium compounds.
Reduction: It can be reduced to lower oxidation state titanium compounds.
Substitution: The ligands in the compound can be substituted with other ligands, such as alkoxides or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ligand substitution reactions often involve reagents like alcohols, amines, or halides under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Higher oxidation state titanium compounds, such as titanium dioxide (TiO2).
Reduction: Lower oxidation state titanium compounds, such as titanium(III) chloride (TiCl3).
Substitution: Various substituted titanium compounds depending on the ligands used.
Aplicaciones Científicas De Investigación
Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of high-performance materials, such as coatings and composites, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- involves its ability to coordinate with various substrates through its titanium center. The compound can form stable complexes with different ligands, which allows it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands and substrates used.
Comparación Con Compuestos Similares
Similar Compounds
Titanium tetrachloride (TiCl4): A precursor in the synthesis of Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)-.
Titanium dioxide (TiO2): A common titanium compound used in various industrial applications.
Titanium(III) chloride (TiCl3): A reduced form of titanium used in different chemical reactions.
Uniqueness
Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- is unique due to its specific coordination with dimethyl orthoborate ligands, which imparts distinct reactivity and stability compared to other titanium compounds. This uniqueness makes it valuable in specialized applications where other titanium compounds may not be suitable.
Propiedades
Número CAS |
52329-27-8 |
|---|---|
Fórmula molecular |
C4H14B2Cl2O6Ti |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
dimethoxyborinic acid;titanium(2+);dichloride |
InChI |
InChI=1S/2C2H7BO3.2ClH.Ti/c2*1-5-3(4)6-2;;;/h2*4H,1-2H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
OFHCMQRMLOIGGS-UHFFFAOYSA-L |
SMILES canónico |
B(O)(OC)OC.B(O)(OC)OC.[Cl-].[Cl-].[Ti+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


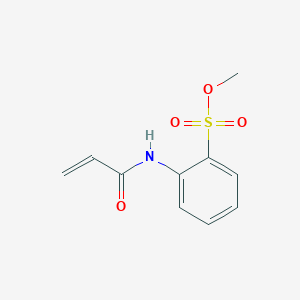
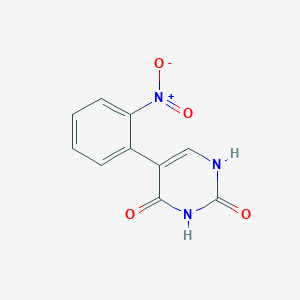

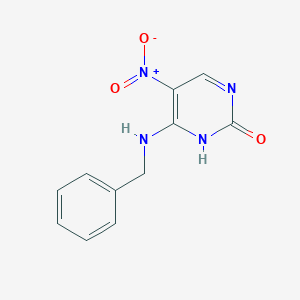
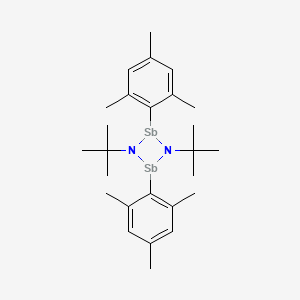
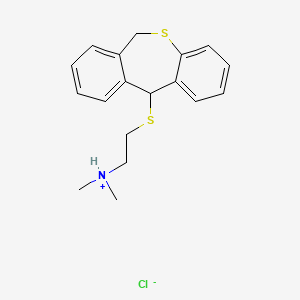
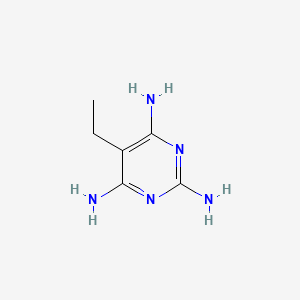


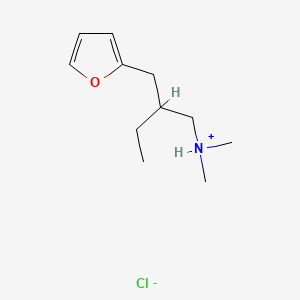
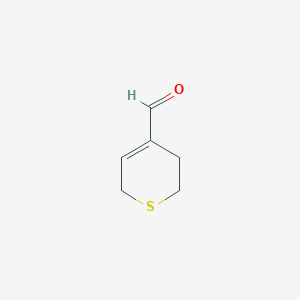
![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
